A Technical Guide to 2,6-dimethyl-L-tyrosine Methyl Ester: Structure, Synthesis, and Application in Opioid Receptor Modulation
A Technical Guide to 2,6-dimethyl-L-tyrosine Methyl Ester: Structure, Synthesis, and Application in Opioid Receptor Modulation
Abstract: This technical guide provides an in-depth examination of 2,6-dimethyl-L-tyrosine methyl ester, a pivotal non-natural amino acid derivative in modern medicinal chemistry. We will dissect its unique chemical structure, which confers significant advantages in drug design, particularly its steric effects on molecular interactions and metabolic stability. This document details an efficient, contemporary synthesis protocol, moving beyond classical methods to a more streamlined, microwave-assisted approach. The core of this guide focuses on the compound's critical role in the development of sophisticated opioid receptor ligands, explaining the mechanistic basis for its ability to enhance receptor affinity, bioactivity, and selectivity. This guide is intended for researchers, chemists, and pharmacologists in the field of drug development seeking to leverage advanced building blocks for creating next-generation therapeutics.
Chemical Structure and Physicochemical Properties
2,6-dimethyl-L-tyrosine (Dmt) is a synthetic derivative of the natural amino acid L-tyrosine. The defining feature of Dmt is the presence of two methyl groups on the aromatic ring at the 2 and 6 positions, ortho to the hydroxyl group.[] This substitution creates significant steric hindrance around the phenolic hydroxyl group, a modification that profoundly influences its pharmacological properties. The methyl ester form, 2,6-dimethyl-L-tyrosine methyl ester, is a common synthetic intermediate and can also serve as a prodrug to improve bioavailability.
The structural modification from the parent L-tyrosine to Dmt and its methyl ester is a deliberate design choice in medicinal chemistry. The methyl groups alter the compound's hydrophobicity and steric profile, which in turn dictates how peptides incorporating this residue interact with their biological targets.[]
Caption: Relationship between L-Tyrosine and its synthetic derivatives.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate | (Derived from[2]) |
| Synonyms | Dmt-OMe; L-Tyr(2,6-DiCH3)-OMe | (Derived from[]) |
| Molecular Formula | C₁₂H₁₇NO₃ | (Calculated) |
| Molecular Weight | 223.27 g/mol | (Calculated) |
| Appearance | White Powder | [][3] |
| Melting Point (of Dmt) | 239-240 °C (decomposes) | [][4][5] |
| Boiling Point (of Dmt) | 412.8 °C at 760 mmHg (Predicted) | [][4] |
| Storage | 2-8 °C |[][3] |
Synthesis and Methodologies
The synthesis of 2,6-dimethyl-L-tyrosine and its derivatives was historically hampered by high costs and difficult, multi-step procedures.[6][7] However, recent advancements have led to more efficient and scalable methods. A notable breakthrough is the use of a microwave-assisted Negishi coupling, which provides a rapid and effective route for the key carbon-carbon bond formation.[6][7][8]
The causality behind this choice of methodology is rooted in efficiency and control. Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes, while the Negishi coupling is a powerful and reliable cross-coupling reaction for forming C-C bonds, particularly with sterically hindered substrates where other methods might fail. This approach maintains high chiral purity, which is essential for pharmacological applications.[9]
Caption: Workflow for the microwave-assisted synthesis of Dmt methyl ester.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from methodologies described in the literature.[7][10] It is a self-validating system where successful isolation of the iodo-intermediate in Step 1 is a prerequisite for proceeding to the coupling reaction.
Step 1: Synthesis of methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (Iodo-intermediate)
-
To a dry flask under an inert atmosphere (e.g., Argon), add triphenylphosphine (PPh₃, 1.0 eq) and imidazole (1.0 eq).
-
Add dry dichloromethane (DCM) via syringe and stir until all solids dissolve.
-
Add iodine (I₂, 1.2 eq) portion-wise. The solution will turn dark brown. Stir for 5 minutes.
-
Dissolve Boc-L-Serine-OMe (1.0 eq) in dry DCM and add it dropwise to the reaction mixture.
-
Stir at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.
-
Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium thiosulfate (until the organic layer is colorless), and brine.
-
Dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., 5:1 hexanes/ethyl acetate) to yield the product as a colorless oil that may solidify.
Step 2: Synthesis of methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate
-
To a dry 10 mL microwave vial equipped with a stir bar, add Zinc dust (2.3 eq) and place under an inert atmosphere.
-
Add dry N,N-Dimethylformamide (DMF) via syringe, followed by a catalytic amount of I₂. Stir vigorously until the color dissipates, indicating zinc activation.
-
Add the iodo-intermediate from Step 1 (1.0 eq) dissolved in DMF. Stir for 30 minutes at room temperature to form the organozinc reagent.
-
To this mixture, rapidly add the palladium catalyst Pd₂(dba)₃ (0.03 eq), the ligand SPhos (0.06 eq), and 3,5-dimethyl-4-iodophenol (1.0 eq).
-
Seal the vial and place it in a microwave reactor. Heat to 110 °C for 2 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through celite to remove zinc and catalyst residues.
-
Wash the filtrate with water and brine, dry with MgSO₄, and concentrate.
-
Purify by column chromatography (e.g., gradient of 4:1 to 2:1 hexanes/ethyl acetate) to yield the final protected product. The Boc-protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) to yield the title compound.
Applications in Drug Development & Pharmacology
The primary application of 2,6-dimethyl-L-tyrosine and its derivatives is in the design of opioid receptor ligands.[6][7][11] Its incorporation into a peptide sequence, particularly at the N-terminus in place of tyrosine, often leads to a dramatic enhancement of pharmacological properties.[12][13]
Causality of Enhanced Potency and Stability: The two ortho-methyl groups act as a "steric shield." This shield serves two primary functions:
-
Receptor Binding Conformation: It restricts the rotation of the side chain, locking it into a conformation that is often more favorable for binding to opioid receptors, particularly the mu-opioid receptor (MOR). This enhanced pre-organization for binding reduces the entropic penalty of the ligand-receptor interaction, resulting in higher affinity.[][12]
-
Metabolic Stability: The steric bulk protects the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. This increased resistance to enzymatic degradation prolongs the half-life of the drug in vivo, leading to enhanced and longer-lasting analgesic effects.[]
This structural motif has proven so effective that it is now considered a "privileged scaffold" in opioid research. It is a key component in highly potent MOR agonists and is also part of the Dmt-Tic pharmacophore, which is a potent delta-opioid receptor (DOR) antagonist.[7][14] A notable commercial application is its use as a building block for Eluxadoline, an approved medication for irritable bowel syndrome with diarrhea.[7]
Mechanism of Action: Modulation of Opioid Receptor Signaling
Opioid receptors (mu, delta, and kappa) are members of the G-protein coupled receptor (GPCR) superfamily. They are located primarily in the central and peripheral nervous systems and mediate the effects of both endogenous opioid peptides (like endorphins) and exogenous drugs (like morphine).
When an agonist containing the Dmt residue binds to a mu-opioid receptor, it stabilizes a receptor conformation that promotes the activation of inhibitory G-proteins (Gαi/o). This initiates a downstream signaling cascade:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with ion channels. They promote the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. They also inhibit N-type voltage-gated calcium channels, reducing calcium influx.
The cumulative effect—neuronal hyperpolarization and reduced neurotransmitter release—leads to a powerful analgesic (pain-relieving) effect. The enhanced affinity and stability provided by the Dmt residue mean that a lower concentration of the drug is required to achieve this effect, and the effect lasts longer.
Caption: Mu-opioid receptor signaling cascade initiated by a Dmt-agonist.
Conclusion
2,6-dimethyl-L-tyrosine methyl ester represents a significant achievement in rational drug design. Its unique, sterically-hindered structure provides a powerful tool for enhancing the affinity, selectivity, and metabolic stability of peptide-based therapeutics, particularly in the challenging field of opioid research. The development of efficient synthetic routes has made this "privileged scaffold" more accessible to researchers, paving the way for the discovery of novel analgesics with improved therapeutic profiles. Understanding the chemical properties, synthesis, and mechanistic implications of this compound is essential for any scientist or drug development professional working to create the next generation of targeted and effective medicines.
References
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Fujita Y, et al. (2005). Studies on the structure-activity relationship of 2',6'-dimethyl-l-tyrosine (Dmt) derivatives: bioactivity profile of H-Dmt-NH-CH(3). Bioorganic & Medicinal Chemistry Letters, 15(3):599-602. [Link]
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Bender, A. M., et al. (2015). Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1199–1203. [Link]
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Guerrini, R., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 28(22), 7578. [Link]
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